Resolvin D1
Description
Historical Context of Inflammation Resolution Research
Historically, research on inflammation predominantly focused on its initiation and the mechanisms driving the inflammatory response. The resolution phase was largely overlooked, viewed as a simple fading of pro-inflammatory signals. However, pioneering research has led to a paradigm shift, revealing that the resolution of inflammation is an active, well-orchestrated process. This shift in understanding has opened new avenues for therapeutic strategies that promote resolution rather than solely inhibiting inflammation.
Overview of SPM Families: Lipoxins, Resolvins, Protectins, and Maresins
Specialized Pro-Resolving Mediators are biosynthesized from polyunsaturated fatty acids and are categorized into several families based on their precursors and biosynthetic pathways. nih.gov These families include:
Lipoxins: Derived from arachidonic acid.
Resolvins: Derived from eicosapentaenoic acid (E-series resolvins) and docosahexaenoic acid (D-series resolvins). nih.govmdpi.com
Protectins: Also derived from docosahexaenoic acid.
Maresins: Synthesized by macrophages from docosahexaenoic acid.
Resolvin D1 (RvD1) is a prominent member of the D-series resolvins and has been a focus of extensive research due to its potent pro-resolving actions. frontiersin.org
The Paradigm Shift from Passive Resolution to Active Pro-Resolution Mechanisms
The discovery of SPMs has fundamentally changed the understanding of inflammation. The current paradigm recognizes that the resolution of inflammation is not merely the cessation of pro-inflammatory signaling but an active process driven by the production of SPMs. These mediators actively inhibit inflammatory cell infiltration, stimulate the clearance of apoptotic cells (a process known as efferocytosis), and promote tissue repair. nih.govbiologists.com
Significance of Endogenous Pro-Resolving Pathways in Biological Homeostasis
Endogenous pro-resolving pathways are essential for maintaining biological homeostasis. When these pathways are dysregulated, it can lead to chronic, non-resolving inflammation, which is a hallmark of many chronic diseases. nih.gov Understanding and targeting these pathways with molecules like this compound offers a novel therapeutic approach aimed at promoting the natural resolution of inflammation and restoring tissue function.
Structure
2D Structure
Properties
IUPAC Name |
7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694000 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872993-05-0 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Resolvin D1: Discovery, Structure, and Biosynthesis
Discovery and Structural Elucidation
This compound was first identified as an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). nih.gov Its complete chemical structure is 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. nih.govnih.gov This specific stereochemistry is crucial for its biological activity.
Biosynthesis from Docosahexaenoic Acid (DHA)
The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule, DHA. researchgate.net
Key Enzymes in the Biosynthetic Pathway
The synthesis of this compound involves the sequential action of several key enzymes:
15-Lipoxygenase (15-LOX): This enzyme initiates the process by converting DHA into 17S-hydroperoxy-DHA (17S-HpDHA). researchgate.netpnas.org
5-Lipoxygenase (5-LOX): 17S-HpDHA is then converted by 5-LOX into a transient epoxide intermediate. pnas.orgresearchgate.net
Soluble Epoxide Hydrolase (sEH): This enzyme catalyzes the final step, converting the epoxide intermediate into this compound. pnas.orgnih.gov
This enzymatic cascade ensures the precise formation of the bioactive this compound molecule.
Molecular Mechanisms of Action of Resolvin D1
Receptor Interactions and Signaling Transduction
RvD1 initiates its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, particularly immune cells. biorxiv.orgnih.gov This interaction triggers intracellular signaling cascades that orchestrate the complex program of inflammation resolution. Two primary receptors have been identified for RvD1: ALX/FPR2 and GPR32. biorxiv.orgnih.govbiorxiv.org
The Formyl Peptide Receptor 2, also known as the Lipoxin A4 Receptor (ALX/FPR2), is a key receptor for RvD1. nih.govnih.govnih.gov ALX/FPR2 is a promiscuous GPCR that binds to various ligands, including both pro-inflammatory peptides and pro-resolving lipids like Lipoxin A4 and RvD1. nih.gov The binding of RvD1 to ALX/FPR2 is crucial for mediating many of its pro-resolving effects. nih.gov This interaction has been shown to inhibit the pro-inflammatory response in microglia, the resident immune cells of the central nervous system, and to reduce neutrophil infiltration at sites of inflammation. nih.govfrontiersin.orgabstractarchives.com Activation of ALX/FPR2 by RvD1 is a critical step in downregulating inflammatory processes and promoting a return to tissue equilibrium. nih.gov
GPR32 is another GPCR that has been identified as a receptor for RvD1. nih.govjci.orgnih.gov In humans, GPR32 is also referred to as DRV1 (D-series Resolvin Receptor 1), highlighting its specificity for D-series resolvins. nih.gov Together with ALX/FPR2, GPR32 transduces the biological actions of RvD1 and other pro-resolving mediators to stimulate the resolution of inflammation. nih.govjci.orgjci.org Studies have demonstrated that signaling through GPR32 is involved in enhancing macrophage phagocytosis of apoptotic cells and cellular debris, a key process in clearing inflammatory sites. nih.govsdu.dk Research using transgenic mouse models expressing human GPR32 has provided evidence that this receptor plays a role in regulating the resolution of inflammation and can be atheroprotective. jci.orgnih.gov
| Receptor | Alternative Names | Ligand Class | Key Functions Mediated by RvD1 Binding |
| ALX/FPR2 | Formyl Peptide Receptor 2, Lipoxin A4 Receptor | Lipid Mediators, Peptides | Inhibition of neutrophil infiltration, attenuation of pro-inflammatory cytokine production, neuroprotection. nih.govnih.govfrontiersin.org |
| GPR32 | DRV1 (in humans) | Lipid Mediators | Enhancement of macrophage phagocytosis, regulation of leukocyte responses, atheroprotection. nih.govjci.orgnih.gov |
Upon binding of RvD1 to its receptors, ALX/FPR2 and GPR32, a series of intracellular signaling events are initiated. These cascades ultimately translate the extracellular pro-resolving signal into a functional cellular response. The activation of these GPCRs can lead to the modulation of several downstream pathways. For instance, RvD1 has been shown to stimulate cAMP/PKA signaling in an FPR2-dependent manner in macrophages. biorxiv.org Furthermore, RvD1 can inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK, which are often activated during inflammatory responses. nih.gov By engaging these pathways, RvD1 can effectively counter-regulate pro-inflammatory signals and promote cellular activities consistent with resolution, such as reducing cytokine secretion and enhancing efferocytosis. medchemexpress.comnih.gov
Modulation of Intracellular Signaling Pathways
A central aspect of RvD1's mechanism of action is its ability to modulate key intracellular signaling pathways that govern inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target of RvD1's regulatory actions. nih.govspandidos-publications.com
The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. biologists.com RvD1 exerts potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. spandidos-publications.com This inhibition occurs through multiple mechanisms. biologists.com Research has shown that RvD1 can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. spandidos-publications.com By preserving IκBα, RvD1 effectively blocks the release and subsequent activation of NF-κB. spandidos-publications.combiologists.com This inhibitory action on the NF-κB pathway is a cornerstone of RvD1's ability to suppress the production of inflammatory mediators like TNF-α and IL-6. nih.govbiologists.com
A critical step in NF-κB activation is the translocation of its active subunits, most commonly the p65/p50 heterodimer, from the cytoplasm into the nucleus. biologists.comnih.gov Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. biologists.com A key mechanism by which RvD1 controls NF-κB signaling is by directly inhibiting the nuclear translocation of the p65 subunit. biologists.comresearchgate.net By preventing p65 from entering the nucleus, RvD1 effectively halts the downstream transcriptional activation of inflammatory target genes. biologists.comresearchgate.net This action has been demonstrated in macrophages and other cell types, where RvD1 treatment leads to a significant reduction in nuclear p65 levels following an inflammatory stimulus. biologists.comresearchgate.net This targeted inhibition of p65 translocation is a specific and efficient mechanism for shutting down the inflammatory cascade. biologists.com
| Pathway Step | Description | Effect of Resolvin D1 |
| IκBα Degradation | In response to inflammatory stimuli, the inhibitor protein IκBα is phosphorylated and degraded, releasing NF-κB. | RvD1 prevents the degradation of IκBα, keeping the NF-κB complex inactive in the cytoplasm. spandidos-publications.com |
| p65 Nuclear Translocation | The active p65/p50 NF-κB dimer moves from the cytoplasm into the nucleus. | RvD1 inhibits the nuclear translocation of the p65 subunit. biologists.comresearchgate.net |
| Gene Transcription | In the nucleus, p65 binds to DNA and activates the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). | By blocking p65 translocation, RvD1 prevents the transcription of target inflammatory genes, reducing the production of pro-inflammatory mediators. biologists.com |
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
Activation of p50/p50 Homodimer
A pivotal anti-inflammatory mechanism of RvD1 involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While the classical NF-κB pathway, driven by the p65/p50 heterodimer, promotes the transcription of pro-inflammatory genes, RvD1 shifts the balance towards an atypical, repressive pathway. biologists.com It achieves this by promoting the formation and nuclear translocation of the NF-κB p50/p50 homodimer. biologists.comnih.gov
Unlike the p65/p50 heterodimer, the p50/p50 homodimer lacks a transactivation domain and instead acts as a transcriptional repressor. biologists.com It competes with the p65/p50 heterodimer for binding to NF-κB consensus sites in the promoter regions of pro-inflammatory genes, thereby inhibiting their expression. biologists.com Research has demonstrated that RvD1 induces the phosphorylation and subsequent degradation of the p105 precursor protein, leading to an increased production of the p50 subunit. biologists.com This increase in p50 levels favors the formation of p50/p50 homodimers, which then translocate to the nucleus. biologists.com
This mechanism has been shown to be crucial for the pro-resolving effects of RvD1. For instance, in acute respiratory distress syndrome models, RvD1 facilitates inflammation resolution by upregulating cyclooxygenase-2 (COX-2) expression, an effect mediated by the activation of NF-κB p50/p50. nih.gov By promoting the formation of this repressive complex, RvD1 effectively dampens the inflammatory response and promotes the return to tissue homeostasis. biologists.comnih.gov
Table 1: Effect of this compound on NF-κB Subunit Translocation
| Treatment | Nuclear p65 | Nuclear p50 | Reference |
|---|---|---|---|
| Control | Baseline | Baseline | biologists.com |
| LPS | Increased | Increased | biologists.com |
| RvD1 | No substantial change | Increased | biologists.com |
| LPS + RvD1 | Inhibited increase | Further increased | biologists.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: ERK1/2 and TAK1 Phosphorylation
The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, are central to the regulation of cellular processes such as inflammation, proliferation, and survival. nih.govnih.gov RvD1 has been shown to modulate MAPK signaling to exert its pro-resolving effects.
RvD1 can suppress the activation of key pro-inflammatory MAPK pathways. For example, in the context of sepsis-associated lung injury, RvD1 treatment has been shown to suppress the phosphorylation and activation of ERK and p38 MAPKs. nih.gov The activation of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase that activates both the NF-κB and MAPK pathways, is also a target of RvD1's inhibitory action. nih.gov By inhibiting TAK1, RvD1 can effectively block two major pro-inflammatory signaling cascades.
Conversely, the activation of ERK1/2 can also be involved in the pro-resolving actions of RvD1 under certain conditions. The ERK1/2 pathway is a complex signaling module with diverse and sometimes opposing functions depending on the cellular context and the nature of the stimulus. nih.govmdpi.com While sustained activation of ERK1/2 is often associated with pro-inflammatory responses, transient and controlled activation can contribute to pro-resolving processes.
Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway Activation
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, growth, and metabolism. nih.govmdpi.com Emerging evidence indicates that RvD1 can activate this pathway to promote pro-resolving cellular functions.
Activation of the PI3K/Akt pathway by RvD1 has been linked to its antidepressant-like effects in preclinical models, suggesting a role in neuroinflammation and neuronal function. researchgate.net The activation of this pathway typically involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K, which then recruits and activates Akt. mdpi.com Activated Akt can then phosphorylate a wide range of downstream targets to influence cellular processes. mdpi.com The precise downstream effectors of the PI3K/Akt pathway that are modulated by RvD1 to promote resolution are an area of active investigation.
Signal Transducer and Activator of Transcription (STAT) Protein Regulation: STAT-1 and STAT3
The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play crucial roles in cytokine signaling and immune responses. mdpi.comfrontiersin.org STAT1 and STAT3 often have opposing functions, with STAT1 generally promoting inflammation and STAT3 having both pro- and anti-inflammatory roles depending on the context. mdpi.comfrontiersin.org RvD1 has been shown to modulate the activity of both STAT1 and STAT3 to promote the resolution of inflammation.
In inflamed human visceral adipose tissue, RvD1 has been demonstrated to limit the excessive activation of the interleukin-10 (IL-10) pathway by reducing the phosphorylation of STAT proteins. nih.gov Specifically, RvD1 blocks STAT-1 and persistent STAT3 activation. nih.gov This inhibitory effect on STAT signaling is crucial for tailoring the cellular response to cytokines and preventing prolonged inflammation. Furthermore, in a model of septic-associated lung injury, RvD1 was found to suppress the activation of STAT3, which contributed to its protective effects. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway Involvement
The cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway is a ubiquitous signaling cascade involved in the regulation of a wide array of cellular functions. researchgate.netbiorxiv.org Recent studies have implicated this pathway in mediating some of the pro-resolving effects of RvD1.
For instance, aspirin-triggered RvD1 (AT-RvD1) has been shown to attenuate platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration by activating the cAMP/PKA pathway. plos.org Treatment with AT-RvD1 leads to a significant increase in intracellular cAMP levels and subsequent PKA activation. plos.org In conjunctival goblet cells, RvD1 utilizes both PKA and protein kinase C (PKC) to counter-regulate the increase in intracellular calcium induced by histamine (B1213489) receptor agonists. nih.govmdpi.com The activation of PKA can lead to the phosphorylation of various downstream targets, ultimately contributing to the resolution of inflammation. nih.govmdpi.com
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Translocation and Antioxidant Response Element Activation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. nih.govsemanticscholar.org Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of a wide array of genes encoding antioxidant and cytoprotective proteins. nih.govnih.gov
RvD1 has been shown to activate the Nrf2/HO-1 signaling pathway. nih.gov In a mouse model of experimental autoimmune prostatitis, RvD1 treatment was found to inhibit oxidative stress and activate Nrf2 signaling. nih.govresearchgate.net This activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage and reduce inflammation. nih.gov By enhancing the endogenous antioxidant defense system, RvD1 contributes to the restoration of tissue homeostasis.
Modulation of MicroRNA (miRNA) Expression Profiles
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level and have emerged as critical regulators of inflammation and its resolution. rbmb.net RvD1 has been shown to modulate the expression of specific miRNAs to orchestrate its pro-resolving effects. nih.gov
In a model of self-limited acute inflammation, RvD1 was found to selectively regulate the expression of several miRNAs in inflammatory exudates. nih.gov For example, RvD1 significantly upregulated the expression of miR-146b and miR-219, while downregulating miR-208 and miR-302d. nih.gov The regulation of these miRNAs by RvD1 can have profound effects on inflammatory signaling pathways. For instance, miR-146a is a known negative regulator of the NF-κB pathway. rbmb.net By modulating the expression of such miRNAs, RvD1 can fine-tune the inflammatory response and promote its timely resolution. rbmb.netunich.it
Table 2: Modulation of miRNA Expression by this compound
| miRNA | Effect of RvD1 | Potential Target/Function | Reference |
|---|---|---|---|
| miR-146b | Upregulation | Negative regulation of NF-κB | nih.gov |
| miR-219 | Upregulation | Pro-resolving functions | cornell.edunih.gov |
| miR-208a | Upregulation | Upregulation of IL-10 | cornell.edu |
| miR-21 | Downregulation (slight) | Pro-inflammatory | nih.gov |
| miR-155-5p | Downregulation | Pro-inflammatory | rbmb.net |
| miR-146a-5p | Downregulation | Pro-inflammatory | rbmb.net |
| miR-148a-3p | Downregulation | Pro-inflammatory | rbmb.net |
miR-1299/ARG2/ARL1 Axis
Recent research has uncovered a specific signaling pathway through which this compound exerts its effects on cellular senescence and autophagy: the miR-1299/ARG2/ARL1 axis. This pathway highlights a novel mechanism of action for RvD1 in dermal fibroblasts. The central player in this axis is Arginase-2 (ARG2), an enzyme implicated in age-related vascular dysfunction.
Studies have demonstrated that ARG2 promotes senescence in dermal fibroblasts by inhibiting autophagy. This inhibitory effect is achieved through a direct interaction with ADP-ribosylation factor-like 1 (ARL1). A yeast two-hybrid assay confirmed that ARG2 physically binds to ARL1. The functional consequence of this interaction is the suppression of the autophagic process, a key cellular mechanism for degrading and recycling damaged components.
This compound intervenes in this pathway by suppressing the expression of ARG2. By downregulating ARG2, RvD1 effectively removes the brake on autophagy, thereby promoting this critical cellular maintenance process and inhibiting senescence in fibroblasts. The microRNA miR-1299, a known tumor suppressor, is also involved in this regulatory network. Taken together, the evidence indicates that the miR-1299/ARG2/ARL1 axis is a key molecular mechanism underlying the pro-resolving and anti-aging effects of RvD1.
Table 1: Components of the miR-1299/ARG2/ARL1 Axis and their Functions
| Component | Type | Function in the Axis | Effect of this compound |
| miR-1299 | microRNA | A tumor suppressor involved in the regulatory network. | Not specified |
| ARG2 | Enzyme | Binds to ARL1 to inhibit autophagy and promote senescence. | Suppresses expression |
| ARL1 | G-protein | Interacts with ARG2; knockdown inhibits autophagy. | Not specified |
Crosstalk with Other Endogenous Mediators and Signaling Hubs
This compound does not act in isolation; its biological functions are realized through extensive crosstalk with a variety of other endogenous mediators and central signaling hubs. This interaction allows RvD1 to modulate a wide range of cellular responses, from inflammation to cellular homeostasis.
Crosstalk with Inflammatory Signaling Hubs: A primary mechanism of RvD1 is its ability to modulate key intracellular signaling pathways that regulate inflammation, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In lipopolysaccharide (LPS)-activated microglial cells, RvD1 was shown to attenuate NF-κB activation and MAPK phosphorylation. This action leads to a downstream reduction in the production and release of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). Similarly, in models of acute lung injury, RvD1 pretreatment significantly inhibited the activation of ERK1/2, p38MAPK, and JNK, which are all components of the MAPK cascade.
Interaction with Cytokine Signaling: RvD1 can tailor the cellular response to specific cytokines. In inflamed human visceral adipose tissue, RvD1 interacts with the signaling pathways of the anti-inflammatory cytokine Interleukin-10 (IL-10). Specifically, RvD1 was found to block the activation of STAT-1 and its target inflammatory genes (like CXCL9) without diminishing the anti-inflammatory effects of IL-10, such as the inhibition of IL-6, IL-1β, and TNFα. Furthermore, RvD1 enhanced the expression of the IL-10-target gene heme oxygenase-1 (HO-1) through a mechanism dependent on p38 MAPK activity.
Modulation of Cellular Crosstalk in Tissues: In the context of metabolic dysfunction-associated steatohepatitis (MASH), RvD1 mediates crucial cellular crosstalk between different liver cell types. It reduces hepatocyte death by suppressing endoplasmic reticulum (ER) stress-mediated apoptosis. This primary effect on hepatocytes leads to decreased production of damage-associated molecular patterns (DAMPs), which in turn reduces the activation of Kupffer cells, T cells, and hepatic stellate cells. RvD1 also exerts direct effects, such as suppressing T cell activation and the production of interferon-gamma (IFNγ).
Regulation of MicroRNAs (miRNAs): Beyond the miR-1299/ARG2/ARL1 axis, RvD1 signaling influences a broader range of miRNAs. In a murine peritonitis model, RvD1 was found to up-regulate miR-21, miR-146b, and miR-219 while down-regulating miR-208a. These miRNAs are known to target components of the immune system; for instance, miR-146b targets NF-κB signaling, and miR-219 can target 5-lipoxygenase (5-LOX), thereby reducing leukotriene production. In LPS-stimulated macrophages, RvD1 was also shown to inhibit the expression of miR-155-5p, miR-146a-5p, and miR-148-3p.
Interaction with Other Bioactive Mediators: RvD1 can also counter-regulate the effects of other bioactive mediators like histamine. In conjunctival goblet cells, histamine induces an increase in intracellular calcium ([Ca2+]i) and mucin secretion. Pre-treatment with RvD1 significantly attenuated the histamine-stimulated increase in [Ca2+]i, demonstrating a direct crosstalk between the resolvin and histamine signaling pathways.
Table 2: Summary of this compound Crosstalk with Endogenous Mediators and Signaling Hubs
| Interacting Mediator/Hub | Cell/Tissue Context | Outcome of Interaction |
| NF-κB & MAPK | Microglia, Lung Tissue | Attenuation of NF-κB and MAPK phosphorylation, leading to reduced pro-inflammatory cytokine production. |
| IL-10 Signaling | Human Visceral Adipose Tissue | Blocks STAT-1 activation while enhancing IL-10-mediated expression of heme oxygenase-1. |
| Hepatocytes, T cells, etc. | Liver (MASH model) | Reduces hepatocyte death and subsequent activation of Kupffer cells and T cells; directly suppresses T cell activation. |
| Various microRNAs | Macrophages, Peritoneal exudate | Upregulates anti-inflammatory miRNAs (e.g., miR-219) and downregulates pro-inflammatory ones (e.g., miR-155). |
| Histamine | Conjunctival Goblet Cells | Counter-regulates histamine-induced increases in intracellular calcium and mucin secretion. |
Therapeutic Potential of Resolvin D1 in Preclinical Models
Cardiovascular Disease
In the context of cardiovascular disease, chronic inflammation is a key driver of atherosclerosis. nih.gov Studies have shown that this compound can be atheroprotective. jci.org The GPR32 receptor, which is activated by this compound, has been found to be reduced in human atherosclerotic lesions. nih.gov In preclinical models, activation of GPR32 has been shown to reduce atherosclerotic lesion size and aortic inflammation. nih.gov this compound also enhances the clearance of necroptotic cells in atherosclerotic plaques, which is a critical step in resolving plaque inflammation. ahajournals.org
Modulation of Cytokine and Chemokine Production
Neuroinflammation and Neurological Disorders
Neuroinflammation is a common feature of many neurological diseases. nih.gov this compound has shown significant therapeutic potential in experimental models of:
Ischemic and Traumatic Brain Injuries: It has demonstrated protective effects in these conditions. nih.gov
Neurodegenerative Diseases: Preclinical studies suggest that this compound could be beneficial in models of Alzheimer's and Parkinson's diseases. nih.govresearchgate.net
Neuropathic Pain: this compound has been shown to alleviate neuropathic pain by reducing neuroinflammation through the ALX/FPR2 receptor. nih.gov
It exerts these effects by inhibiting microglial activation and reducing the production of pro-inflammatory mediators in the central nervous system. nih.govuniroma1.it
| Disease Area | Key Preclinical Findings | Mechanisms of Action | References |
|---|---|---|---|
| Cardiovascular Disease | Reduced atherosclerotic lesion size and aortic inflammation. Enhanced clearance of necroptotic cells. | Activation of GPR32 receptor, promotion of efferocytosis. | ahajournals.orgnih.govjci.org |
| Neuroinflammation and Neurological Disorders | Protective in ischemic/traumatic brain injury, Alzheimer's, and Parkinson's models. Alleviated neuropathic pain. | Inhibition of microglial activation, reduction of pro-inflammatory mediators via ALX/FPR2. | nih.govnih.govresearchgate.netuniroma1.it |
| Arthritis and Musculoskeletal Disorders | Reduced arthritis severity, joint inflammation, and cartilage degradation. | Inhibition of leukocyte infiltration, reduction of pro-inflammatory mediators via ALX/FPR2. | nih.govjci.orgresearchgate.netmdpi.comnih.gov |
Arthritis and Musculoskeletal Disorders
In models of inflammatory arthritis, this compound has demonstrated significant anti-arthritic properties. jci.orgresearchgate.net It has been shown to:
Reduce Arthritis Severity: Attenuates clinical signs of arthritis, including paw swelling and leukocyte infiltration. jci.org
Protect Cartilage: Prevents cartilage degradation, a key feature of debilitating joint diseases like osteoarthritis and rheumatoid arthritis. nih.govjci.orgmdpi.comnih.gov
These protective effects are mediated, at least in part, through the ALX/FPR2 receptor. jci.org
Role of Resolvin D1 in Resolution of Inflammation Models
Models of Acute Inflammation Resolution
Acute inflammation is the body's immediate response to injury or infection, characterized by the rapid influx of immune cells to the affected site. RvD1 has been shown to be a potent regulator in terminating this acute response and initiating the healing process.
Zymosan, a component of yeast cell walls, is widely used to induce a self-resolving model of acute inflammation in the peritoneal cavity. nih.gov This model is characterized by a rapid influx of neutrophils, followed by their clearance and the arrival of macrophages to restore tissue homeostasis. plos.org
Resolvin D1 has demonstrated significant pro-resolving activities in this model. It actively limits the infiltration of polymorphonuclear leukocytes (PMNs) into the peritoneal cavity at nanomolar concentrations. nih.gov Furthermore, RvD1 enhances the phagocytic activity of macrophages, promoting the clearance of apoptotic neutrophils and zymosan particles. nih.gov This is a critical step in the resolution process, preventing the release of harmful cellular contents from dying neutrophils and facilitating the transition to a pro-resolving macrophage phenotype. Mechanistically, RvD1's effects are mediated, in part, through the regulation of microRNAs. For instance, in a zymosan-induced inflammation model, RvD1 has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by inducing miR-21. nih.gov It also regulates other microRNAs such as miR-146b, miR-208a, and miR-219 in a G protein-coupled receptor (GPCR)-dependent manner during the resolution phase. nih.gov The actions of RvD1 in this model are often mediated through specific receptors, including ALX/FPR2 and GPR32, which are expressed on phagocytes. nih.gov
| Parameter | Effect of this compound | Mechanism/Receptor |
|---|---|---|
| Neutrophil Infiltration | Decreased | - |
| Macrophage Phagocytosis of Apoptotic Cells | Increased | ALX/FPR2, GPR32 |
| Interleukin-10 (IL-10) Production | Increased | Induction of miR-21 |
| MicroRNA Regulation | Modulates miR-21, miR-146b, miR-208a, miR-219 | GPCR-dependent |
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In models of LPS-induced acute lung injury (ALI), pretreatment with RvD1 has been shown to significantly reduce the total leukocyte count and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid. nih.gov Histological analysis of lung tissue confirms that RvD1 markedly attenuates LPS-induced lung inflammation. nih.gov
The anti-inflammatory effects of RvD1 in this context are linked to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. nih.gov This suppression is achieved, at least in part, through a pathway dependent on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov RvD1 activates PPARγ, which in turn inhibits the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov
In a model of LPS-induced keratitis (inflammation of the cornea), RvD1 protected the cornea by reducing neutrophil infiltration and the local release of the chemokine CXCL1/KC. plos.orgmdpi.com It also promoted the polarization of macrophages from a pro-inflammatory M1-like phenotype to a pro-resolving M2-like phenotype. plos.orgmdpi.com These effects were associated with the activation of the Formyl Peptide Receptor 2 (FPR2). plos.orgmdpi.com
| Inflammation Model | Key Findings on this compound's Role |
|---|---|
| LPS-Induced Acute Lung Injury | Reduced leukocyte counts and levels of TNF-α and IL-6 in BALF. Attenuated lung inflammation. Suppressed NF-κB activation via a PPARγ-dependent pathway. nih.gov |
| LPS-Induced Keratitis | Reduced neutrophil infiltration and CXCL1/KC release. Promoted M1 to M2 macrophage polarization. Mediated effects through FPR2 activation. plos.orgmdpi.com |
Models of Chronic Inflammation and Tissue Homeostasis Restoration
Chronic inflammation is a prolonged inflammatory response that can lead to tissue damage and is a hallmark of many diseases. RvD1 has shown promise in models of chronic inflammation by not only dampening the inflammatory response but also promoting the regeneration of damaged tissues.
The pro-resolving actions of RvD1 have been investigated in various organ-specific models of chronic inflammation, revealing its multifaceted mechanisms in restoring tissue homeostasis.
In the context of pulmonary inflammation, this compound has demonstrated significant therapeutic potential. In models of acute cigarette smoke-induced lung inflammation, RvD1 suppressed the production of pro-inflammatory mediators in primary human lung cells. nih.gov In mice, concurrent treatment with RvD1 during cigarette smoke exposure significantly reduced neutrophilic lung inflammation and the production of pro-inflammatory cytokines, while upregulating the anti-inflammatory cytokine IL-10. nih.gov Furthermore, RvD1 promoted the differentiation of alternatively activated (M2) macrophages and enhanced the clearance of neutrophils through efferocytosis. nih.gov
For more chronic conditions like emphysema, a disease characterized by irreversible lung tissue destruction, RvD1 has been shown to prevent smoking-induced emphysema and promote lung tissue regeneration. meliordiscovery.com It attenuated the lung destruction and inflammatory cell infiltration caused by chronic exposure to cigarette smoke. meliordiscovery.com These findings suggest that RvD1 can not only halt the progression of lung damage but also potentially reverse it. meliordiscovery.comnih.gov
In models of Acute Respiratory Distress Syndrome (ARDS), a severe form of lung injury, RvD1 has been identified as a therapeutic target. It can suppress the expression of inflammatory cytokines and facilitate the production of antioxidant proteins by stimulating the ALX/FPR2 receptor. This leads to a reduction in the invasion of immune cells into the lung tissue and enhances cell protection against oxidative stress.
| Pulmonary Condition | Effects of this compound |
|---|---|
| Cigarette Smoke-Induced Lung Inflammation | Reduced neutrophilic inflammation, decreased pro-inflammatory cytokines, increased IL-10, promoted M2 macrophage differentiation, and enhanced neutrophil efferocytosis. nih.gov |
| Emphysema | Attenuated smoking-induced lung destruction and inflammatory cell infiltration, promoting lung tissue regeneration. meliordiscovery.comnih.gov |
| Acute Respiratory Distress Syndrome (ARDS) | Suppressed inflammatory cytokine expression, facilitated antioxidant protein production, and reduced immune cell invasion into lung tissue via ALX/FPR2. |
In the gastrointestinal tract, this compound has shown protective effects against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs). Pretreatment with RvD1 attenuated small intestinal damage induced by indomethacin. nih.gov This protective effect was associated with a reduction in the gene expression of pro-inflammatory mediators, including Interleukin-1β (IL-1β), TNF-α, and CXCL1. nih.gov
The mechanism of action in this model involves the ALX/FPR2 receptor. Inhibition of this receptor aggravated indomethacin-induced small intestinal damage, indicating that endogenous RvD1, acting through this receptor, plays a crucial role in mucosal protection. nih.gov These findings suggest that RvD1 contributes to the maintenance of intestinal homeostasis and protects against NSAID-induced enteropathy through its potent anti-inflammatory effects. nih.gov
| Parameter | Effect of this compound in NSAID-Induced Small Intestinal Damage |
|---|---|
| Small Intestinal Lesion Index | Reduced |
| Histological Score of Damage | Reduced |
| Gene Expression of IL-1β | Reduced |
| Gene Expression of TNF-α | Reduced |
| Gene Expression of CXCL1 | Reduced |
Mechanistic Studies in Organ-Specific Inflammatory Models
Cardiovascular Inflammation (e.g., Aortic Dissection, Myocardial Infarction, Atherosclerosis)
This compound (RvD1) has demonstrated significant therapeutic potential in preclinical models of cardiovascular inflammation by promoting the resolution of inflammation and protecting against tissue damage.
In a mouse model of aortic dissection induced by β-aminopropionitrile, administration of RvD1 was found to delay aortic dilation and disintegration. nih.gov It also inhibited the infiltration of local macrophages and neutrophils in the early stages of aortic injury. nih.gov Furthermore, RvD1 significantly downregulated the expression of serum cytokines and chemokines and reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in aortic tissues, thereby inhibiting the inflammatory response and improving aortic remodeling. nih.govbiorxiv.org
Following myocardial infarction (MI), unresolved inflammation is a major contributor to the development of heart failure. medicaldialogues.in In a mouse model of MI, RvD1 treatment improved fractional shortening and preserved transient changes in the splenic reservoir. medicaldialogues.in It also promoted the clearance of necrotic cells by macrophages and reduced post-MI fibrosis by decreasing the expression of pro-fibrotic genes and collagen deposition, ultimately delaying the onset of heart failure. medicaldialogues.innih.gov RvD1 has been shown to diminish infarct size and neutrophil accumulation in the ischemic myocardium. mdpi.com Studies suggest that the cardioprotective properties of RvD1 may be related to the activation of the RISK signaling pathway. mdpi.com
Atherosclerosis, a chronic inflammatory disease, is characterized by the accumulation of lipids and immune cells in the arterial wall. Levels of specialized pro-resolving lipid mediators (SPMs), particularly RvD1, are significantly decreased in the vulnerable regions of human carotid atherosclerotic plaques. A similar decrease is observed in advanced atherosclerotic plaques compared to early lesions in mouse models. Restoring RvD1 levels in mice with established atherosclerosis has been shown to decrease plaque progression, reduce lesional oxidative stress and plaque necrosis, and improve lesional efferocytosis and fibrous cap thickness. RvD1 treatment also lowers the levels of the pro-inflammatory mediator leukotriene B4. The GPR32 receptor for RvD1 is found to be decreased in human atherosclerotic lesions, and its overexpression in mice reduces lesion area and necrosis of atherosclerotic plaques.
Table 1: Effects of this compound in Cardiovascular Inflammation Models
| Model | Key Findings | References |
|---|---|---|
| Aortic Dissection (Mouse) | Delayed aortic dilation and disintegration; Inhibited macrophage and neutrophil infiltration; Decreased IL-6 and TNF-α. | nih.govbiorxiv.org |
| Myocardial Infarction (Mouse, Rat) | Improved cardiac function; Reduced fibrosis and collagen deposition; Decreased infarct size and neutrophil accumulation. | medicaldialogues.innih.govmdpi.com |
| Atherosclerosis (Human Plaques, Mouse) | Decreased in vulnerable plaque regions; Restoration reduced plaque progression, necrosis, and oxidative stress; Improved fibrous cap thickness. | |
Metabolic Inflammation (e.g., Adipose Tissue Inflammation in Obesity Models)
Chronic low-grade inflammation in adipose tissue is a key factor in the development of obesity-related metabolic disorders. This compound has been identified as a potent mediator in resolving this inflammation. In obese adipose tissue, there is a deficit of endogenous anti-inflammatory signals like RvD1.
In models of inflamed obese adipose tissue, RvD1 rescues the impaired expression and secretion of adiponectin, an important anti-inflammatory adipokine. Concurrently, it decreases the production of pro-inflammatory adipokines and cytokines, including leptin, TNF-α, IL-6, and interleukin-1β (IL-1β). Furthermore, RvD1 reduces monocyte adhesion to adipocytes and their migration across adipose tissue, which are critical events in sustaining adipose inflammation.
In leptin receptor-deficient (db/db) mice, a model of obesity-induced diabetes, treatment with RvD1 improves glucose tolerance and decreases fasting blood glucose. It also increases insulin-stimulated Akt phosphorylation in adipose tissue, indicating improved insulin (B600854) sensitivity. These effects are associated with a decrease in the accumulation of inflammatory macrophages in the adipose tissue. RvD1 promotes the polarization of macrophages toward an M2-like, or pro-resolving, phenotype, which aids in dampening inflammation and promoting tissue homeostasis.
Table 2: Effects of this compound in Metabolic Inflammation Models
| Model | Key Findings | References |
|---|---|---|
| Inflamed Obese Adipose Tissue (Human, Mouse) | Rescued adiponectin secretion; Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Reduced monocyte adhesion and migration. | |
| Obese-Diabetic Mice (db/db) | Improved glucose tolerance and insulin sensitivity; Decreased adipose tissue macrophage accumulation; Increased adiponectin production and decreased IL-6 expression. |
| Adipose Tissue Macrophages | Promoted polarization to an M2-like phenotype; Attenuated pro-inflammatory cytokine production. | |
Neuroinflammation (e.g., Brain Injury, Spinal Cord Injury, Neuropathic Pain)
This compound plays a crucial neuroprotective role by modulating neuroinflammatory responses in various models of central nervous system injury and pain.
In the context of traumatic brain injury (TBI), RvD1 administration has been shown to ameliorate cognitive impairment, suppress gliosis, and alleviate neuronal loss in the hippocampus in mouse models. It exerts these effects by reducing the activation of microglia and astrocytes. Furthermore, RvD1 can protect astrocytic mitochondria, which in turn enhances the survival of neurons. In a model of subarachnoid hemorrhage, RvD1 improved neurological function, reduced neuroinflammation, and mitigated blood-brain barrier disruption and brain edema.
In models of neuropathic pain, RvD1 has demonstrated significant analgesic effects. It can alleviate mechanical allodynia in chemotherapy-induced neuropathic pain. Studies have shown that resolvins can reduce inflammatory pain behavior in various models, acting both peripherally at the site of inflammation and centrally at the level of the spinal cord. They can normalize synaptic plasticity in spinal dorsal horn neurons, which is implicated in the development of pain hypersensitivity. The analgesic effects of RvD1 in neuropathic pain models are associated with the regulation of inflammatory cytokines and glial activation in the spinal cord and dorsal root ganglia.
Table 3: Effects of this compound in Neuroinflammation Models
| Model | Key Findings | References |
|---|---|---|
| Traumatic Brain Injury (Mouse) | Ameliorated cognitive impairment; Suppressed gliosis and neuronal loss; Protected astrocytic mitochondria. | |
| Spinal Cord Injury (Rat) | Enhanced neuronal regeneration and anti-inflammatory effects when combined with stem cells. |
| Neuropathic Pain (Mouse) | Reduced mechanical allodynia; Modulated inflammatory cytokines and glial activation in the spinal cord. | |
Bone and Joint Inflammation (e.g., Osteoarthritis Models, Allograft Osteointegration)
This compound has emerged as a key regulator in inflammatory conditions affecting bones and joints, demonstrating its potential in promoting tissue regeneration and resolving inflammation.
In the context of bone healing, allografts are commonly used but can be associated with complications like poor osteointegration. In a murine model of alveolar bone regeneration, repeated administration of RvD1 was shown to promote bone regeneration and enhance allograft osteointegration with new bone formation. This effect is achieved through a dual mechanism: RvD1 directly enhances the differentiation of osteoblasts, the cells responsible for bone formation, and indirectly reduces osteoclastogenesis (the formation of bone-resorbing cells) and the RANKL/OPG ratio.
In models of osteoarthritis (OA), a disease characterized by chronic low-grade inflammation and cartilage degradation, RvD1 has shown therapeutic promise. In a surgically induced mouse model of OA, a controlled-release liposomal formulation of RvD1 was effective in treating progressing cartilage damage. It functioned by dampening the pro-inflammatory activity of synovial macrophages and promoting their polarization to a pro-resolving M2 phenotype. This treatment also suppressed the formation of osteophytes and exhibited analgesic effects. In diet-induced models of OA, RvD1 was found to decrease pro-inflammatory markers in human joint cells and reduce the progression of OA in the knee joints of mice.
Table 4: Effects of this compound in Bone and Joint Inflammation Models
| Model | Key Findings | References |
|---|---|---|
| Allograft Osteointegration (Mouse) | Promoted bone regeneration and allograft osteointegration; Enhanced osteoblast differentiation; Reduced osteoclastogenesis. |
| Osteoarthritis (Mouse) | Reduced cartilage damage; Promoted M2 macrophage polarization in synovium; Suppressed osteophyte formation and reduced pain. | |
Systemic Autoimmune Inflammation (e.g., Systemic Lupus Erythematosus)
Systemic Lupus Erythematosus (SLE) is a systemic autoimmune disease where failure to resolve inflammation and restore T cell homeostasis plays a pathogenic role. Research has indicated that this compound can modulate the immune responses that drive SLE progression.
In patients with SLE, plasma levels of RvD1 have been found to be significantly lower in active disease compared to inactive states and healthy controls. There is a significant negative correlation between plasma RvD1 levels and the SLE Disease Activity Index (SLEDAI) score, as well as with levels of anti-double-stranded DNA antibodies.
In the MRL/lpr mouse model of lupus, treatment with RvD1 ameliorated the disease phenotype and the associated inflammatory response. A key mechanism underlying this effect is the ability of RvD1 to suppress the differentiation and proliferation of T follicular helper (Tfh) cells. This leads to a subsequent inhibition of B-cell responses, as evidenced by decreased percentages of plasma cells. Furthermore, RvD1 has been shown to improve the imbalance between regulatory T-cells (Treg) and T-helper 17 (Th17) cells, which is a major contributor to SLE pathogenesis. RvD1 treatment in MRL/lpr mice improved the Treg/Th17 ratio, and in vitro studies confirmed that RvD1 increases Treg differentiation while reducing Th17 differentiation.
Table 5: Effects of this compound in Systemic Lupus Erythematosus Models
| Model/Population | Key Findings | References |
|---|---|---|
| SLE Patients | Plasma RvD1 levels are lower in active disease and negatively correlate with disease activity (SLEDAI). | |
| MRL/lpr Mouse Model | Ameliorated disease phenotype and inflammation; Decreased percentages of T follicular helper cells and plasma cells; Improved the Treg/Th17 cell imbalance. |
| In Vitro (Naive CD4+ T cells) | Suppressed differentiation and proliferation of T follicular helper cells; Increased Treg differentiation and reduced Th17 differentiation. | |
Mechanisms of Tissue Protection and Repair in Experimental Models
This compound actively promotes tissue protection and repair by not only resolving inflammation but also by directly modulating cellular processes that counteract tissue damage and foster regeneration. These actions are crucial for restoring tissue homeostasis following injury or during chronic disease states.
Inhibition of Tissue Damage Mediators
A primary mechanism through which this compound protects tissues is by inhibiting the production and action of mediators that cause damage. This includes downregulating pro-inflammatory cytokines and chemokines that recruit and activate destructive inflammatory cells. biorxiv.org For instance, in models of aortic dissection and adipose tissue inflammation, RvD1 significantly reduces the levels of key inflammatory cytokines such as TNF-α and IL-6. nih.govbiorxiv.org
In the context of atherosclerosis, RvD1 limits the progression of lesions by reducing the necrotic core, which is a site of significant tissue damage and instability. It achieves this, in part, by enhancing the clearance of dead cells (efferocytosis), a process that, when defective, contributes to plaque necrosis. By promoting the swift removal of necroptotic cells, RvD1 prevents the release of their damaging intracellular contents.
Furthermore, RvD1 can inhibit enzymes that degrade the extracellular matrix. In aortic dissection models, inflammation leads to the upregulation of matrix metalloproteinases (MMPs) that weaken the aortic wall. nih.gov RvD1's ability to suppress the inflammatory cell infiltration and the release of inflammatory factors indirectly mitigates the activity of these tissue-damaging enzymes. nih.gov In lung injury models, RvD1 has been shown to inhibit epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to fibrosis and tissue damage. It also inhibits fibroblast proliferation and collagen production, key drivers of fibrotic tissue damage.
Table 6: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | RvD1 |
| Interleukin-1β | IL-1β |
| Interleukin-6 | IL-6 |
| Leukotriene B4 | LTB4 |
| Tumor necrosis factor-α | TNF-α |
Promotion of Tissue Integrity and Function
This compound (RvD1), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), plays a crucial role in promoting the restoration of tissue integrity and function following inflammatory insults. Its actions are multifaceted, encompassing the enhancement of epithelial barrier function, stimulation of cellular migration and proliferation for wound repair, and protection against cell death.
In salivary gland epithelium, RvD1 has been shown to counteract the disruptive effects of pro-inflammatory cytokines like TNF-α. It helps maintain the integrity of tight junctions and the proper organization of the cytoskeleton. researchgate.net This protective effect is crucial for preserving the barrier function of epithelial layers. Studies on salivary epithelial cell lines demonstrated that RvD1 accelerates the formation of a functional monolayer and enhances its barrier properties. researchgate.net It also promotes cell migration, a key process in wound healing, through the activation of the ALX/FPR2 receptor and subsequent signaling via the PI3K/Akt pathway. researchgate.net
In the context of lung injury, RvD1 demonstrates significant pro-repair activities. It promotes the wound repair and proliferation of primary human alveolar type II (ATII) cells, which are critical for alveolar regeneration. nih.gov Furthermore, RvD1 protects these essential cells from apoptosis induced by inflammatory signals and encourages their transdifferentiation, a necessary step in restoring the alveolar structure. nih.gov Similarly, in corneal injury models, particularly in diabetic mice where healing is impaired, topical application of RvD1 has been found to promote the regeneration of the corneal epithelium and the restoration of corneal nerve fibers and sensation. nih.gov
The pro-regenerative capabilities of RvD1 extend to other tissues as well. In skeletal muscle, systemic administration of RvD1 has been shown to enhance myofiber regeneration and improve the recovery of muscle strength after acute injury. jci.orgnih.gov It achieves this by limiting the duration of inflammation, modulating the response of muscle stem cells, and polarizing macrophages towards a pro-regenerative phenotype. jci.orgnih.gov In the intestine, related resolvins like Resolvin E1 have been shown to promote mucosal wound repair by increasing epithelial cell proliferation and migration, highlighting a shared pro-reparative function among these lipid mediators. pnas.org
| Tissue/Cell Type | Model | Key Findings on Tissue Integrity and Function | Mechanism of Action | Reference |
|---|---|---|---|---|
| Salivary Epithelium | In vitro (Par-C10 cells) | Abolished TNF-α-induced tight junction disruption; enhanced monolayer formation and barrier function; promoted cell migration and polarity. | Activation of ALX/FPR2 receptor; PI3K/Akt signaling pathway. | researchgate.net |
| Alveolar Epithelium | In vitro (Primary human ATII cells) | Promoted wound repair, proliferation, and transdifferentiation; protected against apoptosis. | PI3-kinase dependent, mediated via a resolvin receptor. | nih.gov |
| Corneal Epithelium | In vivo (Diabetic mice) | Accelerated epithelial wound healing; promoted regeneration of corneal nerves and restored mechanical sensation. | Involves antioxidant pathways (MnSOD, NQO-1, HO-1) via FPR2 receptor. | nih.gov |
| Skeletal Muscle | In vivo (BaCl2-induced injury) | Enhanced myofiber regeneration and growth; improved recovery of muscle strength. | Modulated muscle stem cells and polarized macrophages to a pro-regenerative state. | jci.orgnih.gov |
| Bone | In vivo (Murine alveolar bone regeneration) | Repeated administration enhanced allograft osteointegration and new bone formation. | Enhanced osteoblast differentiation. | frontiersin.org |
Regulation of Fibrosis Mechanisms
Fibrosis, the excessive deposition of extracellular matrix (ECM) leading to scarring and organ dysfunction, is a common endpoint of chronic inflammation and unresolved tissue injury. This compound exhibits potent anti-fibrotic properties across various organ systems by targeting key cellular and molecular events in the fibrotic cascade.
A central mechanism of RvD1's anti-fibrotic action is its ability to inhibit the epithelial-mesenchymal transition (EMT). physiology.orgbohrium.com EMT is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the population of fibrosis-driving fibroblasts and myofibroblasts. In models of mechanical stretch-induced pulmonary fibrosis, RvD1 was shown to inhibit EMT by stimulating epithelial markers like E-cadherin while suppressing mesenchymal markers such as vimentin (B1176767) and α-smooth muscle actin (α-SMA). physiology.orgbohrium.com This effect was linked to the suppression of Smad2/3 phosphorylation, a key step in the signaling pathway of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1). physiology.orgbohrium.com
Furthermore, RvD1 directly modulates the behavior of fibroblasts, the primary cells responsible for ECM production. In human lung fibroblasts, RvD1 inhibits proliferation, collagen production, and their differentiation into myofibroblasts, which are highly contractile and secretory cells pivotal to fibrosis. nih.gov Similar inhibitory effects on fibroblast proliferation have been observed in models of kidney fibrosis. nih.gov
The anti-fibrotic efficacy of RvD1 and its epimer, 17(R)-RvD1, has been demonstrated in multiple preclinical models:
Lung Fibrosis: In bleomycin-induced pulmonary fibrosis, 17(R)-RvD1 attenuated lung collagen content and reduced the expression of pro-fibrotic genes including TGF-β1 and type I collagen. nih.gov Aspirin-triggered RvD1 (ATRvD1) also reduced collagen and fibronectin deposition and decreased α-SMA expression in the lungs. frontiersin.org
Cardiac Fibrosis: In models of pressure overload-induced heart disease, 17(R)-RvD1 significantly attenuated myocardial fibrosis, as indicated by decreased collagen volume and reduced expression of fibrotic genes like Collagen type I and III. nih.gov It also suppressed the TGF-β/Smad2/3 signaling pathway. whuhzzs.comresearchgate.net
Renal Fibrosis: In kidneys subjected to injury, D-series resolvins were found to reduce interstitial fibrosis that occurs after ischemia/reperfusion injury. researchgate.net
Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced liver fibrosis model, RvD1 attenuated liver injury and fibrosis by reducing the accumulation of Collagen I and α-SMA. nih.govfrontiersin.org This was partly achieved by inhibiting the activation of hepatic stellate cells (HSCs), the main fibrogenic cell type in the liver, via the AKT/mTOR pathway. nih.govfrontiersin.org
Intestinal Fibrosis: RvD1 has been shown to alleviate intestinal fibrosis by suppressing EMT in intestinal epithelial cells and disrupting the paracrine signaling that promotes the differentiation of fibroblasts into myofibroblasts. nih.gov
By inhibiting the key processes of EMT, fibroblast/HSC activation, and excessive collagen deposition, this compound acts as a powerful regulator of fibrosis, promoting the restoration of normal tissue architecture and function.
| Organ | Model | Key Anti-Fibrotic Effects of this compound | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Lung | Mechanical Stretch; Bleomycin-induced | Attenuated collagen deposition; inhibited EMT; reduced fibroblast proliferation and myofibroblast differentiation. | Suppression of Smad2/3 phosphorylation; inhibition of TGF-β1 signaling. | nih.govphysiology.orgbohrium.comnih.gov |
| Heart | Pressure Overload (TAC) | Decreased interstitial and perivascular fibrosis; reduced expression of Collagen I, Collagen III, and TGF-β1. | Inhibition of NLRP3 inflammasome; suppression of Smad2/3 phosphorylation. | nih.gov |
| Kidney | Ischemia/Reperfusion; Unilateral Ureteric Obstruction | Reduced interstitial fibrosis; inhibited fibroblast proliferation. | Reduced leukocyte influx; inhibited PDGF-BB-induced proliferation. | nih.govresearchgate.net |
| Liver | Carbon Tetrachloride (CCl4)-induced | Reduced accumulation of Collagen I and α-SMA; inhibited hepatic stellate cell (HSC) activation and proliferation. | Inhibition of autophagy-mediated HSC activation via AKT/mTOR pathway. | nih.govfrontiersin.org |
| Intestine | DSS-induced | Alleviated fibrosis; suppressed EMT in epithelial cells; reduced differentiation of fibroblasts into myofibroblasts. | Stimulation of autophagy; disruption of epithelial-fibroblast crosstalk. | nih.gov |
Analytical and Synthetic Methodologies in Resolvin D1 Research
Analytical Techniques for Identification and Quantification
The accurate detection and measurement of RvD1 are critical for understanding its role in biological processes. The primary challenge lies in the minute quantities present in tissues and biofluids, which necessitates methodologies with high sensitivity and selectivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Lipidomics Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of RvD1 and other lipid mediators. qmul.ac.uk This approach, often part of a broader strategy known as lipid mediator metabololipidomics, provides a robust and sensitive platform for the identification and quantification of SPMs. nih.govresearchgate.netresearchgate.net The general workflow involves initial solid-phase extraction (SPE) of lipids from the biological sample, followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC). qmul.ac.ukresearchgate.net The separated molecules are then introduced into a tandem mass spectrometer for detection. qmul.ac.uk
Targeted lipidomics profiling using LC-MS/MS allows for the simultaneous analysis of multiple families of bioactive lipid mediators, including resolvins, protectins, maresins, and eicosanoids. qmul.ac.ukresearchgate.net For quantification, stable isotope-labeled internal standards, such as deuterium-labeled RvD1 (d5-RvD1), are added to the sample prior to extraction. researchgate.net This ensures accurate measurement by correcting for sample loss during preparation and variations in instrument response. The identification criteria are rigorous, typically requiring the analyte's retention time on the LC column and at least six diagnostic ions in its MS/MS fragmentation spectrum to match those of an authentic synthetic standard. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Chromatography | Reverse-Phase HPLC | nih.govresearchgate.net |
| Column | Agilent Poroshell 120 EC-C18 (100 mm × 4.6 mm × 2.7 μm) | researchgate.net |
| Mobile Phase | Gradient of methanol/water/acetic acid | researchgate.net |
| Mass Spectrometer | QTrap 6500 (Sciex) | researchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |
| Detection Limit | ~3 pg on-column | nih.gov |
Electrospray/Low Energy Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) coupled with low-energy collision-induced dissociation tandem mass spectrometry (MS/MS) is the preferred method for the structural characterization of RvD1. acs.orgnih.gov Analyses are typically carried out in the negative ion mode, where RvD1 readily forms a deprotonated molecule, [M-H]⁻. researchgate.net
The MS/MS spectrum of RvD1 provides a unique fragmentation pattern that serves as a fingerprint for its identification. acs.orgnih.gov Upon collision-induced dissociation, the precursor ion fragments in a predictable manner, yielding characteristic product ions. Key fragmentations include the neutral loss of water (H₂O) and carbon dioxide (CO₂), which indicate the presence of hydroxyl and carboxylic acid functional groups, respectively. acs.orgnih.gov More importantly, the spectrum contains "chain-cut ions" resulting from cleavages along the fatty acid backbone. acs.orgnih.gov The specific mass-to-charge ratio (m/z) of these fragment ions allows for the precise localization of the hydroxyl groups and double bonds within the molecule. acs.orgnih.gov Deuterium labeling has been instrumental in confirming the assignment of these MS/MS ions and elucidating the underlying fragmentation mechanisms. acs.orgnih.gov This detailed spectral analysis is crucial for distinguishing RvD1 from its isomers and other related DHA-derived products. acs.orgresearchgate.net
| Ion Type | m/z Value | Description | Source |
|---|---|---|---|
| Precursor Ion | 375 | [M-H]⁻ of RvD1 | harvard.edu |
| Fragment Ion | 359 | [M-H-H₂O]⁻ | harvard.edu |
| Fragment Ion | 343 | [M-H-2H₂O]⁻ | harvard.edu |
| Fragment Ion | 331 | [M-H-CO₂]⁻ (from carboxyl group) | acs.orgnih.gov |
| Diagnostic Ion | 141 | Fragment indicating C17 hydroxyl group position | pnas.org |
Chiral Chromatography Techniques
The biological activity of resolvins is highly dependent on their specific stereochemistry. harvard.edu RvD1 contains three chiral centers at carbons 7, 8, and 17. harvard.edu Therefore, analytical methods capable of separating stereoisomers are essential. Chiral chromatography, particularly when coupled with mass spectrometry, provides the necessary specificity for this purpose. nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP) within an HPLC column that interacts differently with enantiomers or diastereomers, leading to their separation. mdpi.comsigmaaldrich.com For resolvin analysis, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed. mdpi.com By using chiral HPLC-MS/MS, researchers can resolve and quantify individual stereoisomers, such as RvD1 (17S) and its aspirin-triggered epimer, AT-RvD1 (17R), as well as the precursors 18R-HEPE and 18S-HEPE. nih.gov This separation is crucial because different isomers can have distinct biological functions and metabolic fates. harvard.edu The development of two-dimensional LC methods, which combine a reverse-phase separation in the first dimension with a chiral separation in the second, has further enhanced the ability to analyze complex mixtures of lipid mediator stereoisomers. nih.gov
Total Organic Synthesis Approaches for this compound and its Epimers/Analogs
The very low abundance of RvD1 in natural sources makes its isolation in sufficient quantities for extensive biological and pharmacological studies impractical. mdpi.com Consequently, total organic synthesis is the only viable method for producing these molecules. mdpi.comharvard.edu Synthetic chemistry has been pivotal in unambiguously determining the complete structure and stereochemistry of RvD1 and in providing access to its epimers and structurally related analogs. harvard.edu
Sonogashira Reaction-Based Synthesis
A cornerstone of many total syntheses of D-series resolvins, including RvD1 and RvD2, is the Sonogashira coupling reaction. mdpi.comnih.govbeilstein-journals.orgbeilstein-journals.org This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-carbon bonds between a vinyl halide and a terminal alkyne. rsc.org In the context of RvD1 synthesis, this strategy is employed in a convergent manner, where two complex fragments of the molecule are synthesized separately and then joined together in a late-stage key step. nih.govbeilstein-journals.org
Typically, the RvD1 carbon skeleton is disconnected retrosynthetically into two main building blocks. One fragment is a vinyl iodide, and the other is a terminal alkyne. nih.govbeilstein-journals.org These fragments are constructed from smaller, commercially available chiral starting materials to ensure the correct stereochemistry at each chiral center. harvard.edu The Sonogashira coupling of these two fragments efficiently constructs the full carbon backbone, creating an enyne moiety. nih.gov The final crucial step is the stereoselective reduction of the newly formed triple bond to a cis (Z) double bond, often achieved using reagents like Lindlar's catalyst or a zinc-copper couple, to complete the synthesis of the natural product. nih.govbeilstein-journals.org
Synthetic Strategies for 17(R)-Resolvin D1 (AT-RvD1)
The aspirin-triggered epimer of RvD1, 17(R)-RvD1 (AT-RvD1), is of significant biological interest as it is more resistant to metabolic inactivation than its 17S counterpart. harvard.edunih.gov Total organic synthesis provides the means to prepare this specific epimer and confirm its structure. harvard.eduharvard.edu
The synthetic strategies for AT-RvD1 are analogous to those for RvD1, often using a similar convergent approach featuring a Sonogashira coupling. harvard.edunih.gov The critical difference lies in the choice of the initial chiral building blocks. To establish the R-configuration at the C-17 alcohol, the synthesis starts from a precursor with the opposite chirality to that used for the 17S-alcohol in RvD1. harvard.edu For instance, the C-17 R alcohol chirality can be derived from (S)-(-)-glycidol, whereas the C-17 S configuration in RvD1 is obtained from (R)-(+)-glycidol. harvard.edu By preparing both RvD1 and AT-RvD1 through total synthesis, researchers can directly compare their physical and biological properties, confirming that they are equipotent in certain anti-inflammatory actions while differing in their susceptibility to enzymatic degradation. harvard.edu This highlights the power of organic synthesis in providing essential tools for biological discovery.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The therapeutic potential of this compound (RvD1) is hampered by its chemical instability and rapid metabolic inactivation in vivo. mdpi.comresearchgate.net This has driven extensive research into the structure-activity relationships (SAR) of RvD1 to identify the key structural features required for its biological activity and to design more stable and potent analogs. nih.govtandfonline.com
The structure of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) offers several points for modification. nih.gov Key areas of investigation in SAR studies include the stereochemistry of the hydroxyl groups, the geometry of the conjugated double bond system, and modifications at the carboxylic acid terminus and the omega-end of the molecule.
One of the critical determinants of RvD1's activity is the stereochemistry at its three hydroxyl groups (C7, C8, and C17). The aspirin-triggered epimer of RvD1, AT-RvD1, which has a 17R configuration instead of the native 17S, demonstrates potent pro-resolving activities and is often more resistant to metabolic inactivation. jci.orgnih.gov This highlights the importance of the C17 hydroxyl group in receptor interaction and metabolic stability.
Modifications to prevent metabolic inactivation have been a major focus. RvD1 is rapidly deactivated by eicosanoid oxidoreductase, which converts the C17 alcohol to the less active 17-oxo-RvD1. nih.gov Therefore, analogs designed to resist this dehydrogenation, such as those with a methyl group at the C17 position (17(R/S)-methyl-RvD1), have been synthesized and shown to be potent mimetics. nih.gov
Furthermore, recent studies have explored the impact of replacing the 8-OH group with peptide-containing conjugates. These cysteinyl conjugates, such as RCTR1, RCTR2, and RCTR3, were found to reduce leukotriene B4-initiated chemotaxis, indicating that modifications at this position can retain or even modulate biological activity. ucc.ie Another area of research involves imidazole-derived RvD1 analogues, which have demonstrated excellent antioxidant performance compared to the parent compound, suggesting that structural modifications can enhance specific biological properties. mdpi.comresearchgate.net The stability of the conjugated triene system is also crucial for activity. The 10Z-configuration in the related Resolvin D2 is significant, as the corresponding E-isomer is largely inactive, suggesting similar geometric constraints are likely important for RvD1. ucc.ie
The following table summarizes key findings from SAR studies on this compound and its analogs.
| Modification Site | Structural Change | Impact on Activity/Stability | Reference |
| C17 Hydroxyl Group | Change from 17S to 17R stereochemistry (AT-RvD1) | Retains potent bioactivity, often with increased resistance to metabolic inactivation. | jci.orgnih.gov |
| C17 Hydroxyl Group | Addition of a methyl group (17(R/S)-methyl-RvD1) | Prevents dehydrogenation, creating a potent and stable mimetic. | nih.gov |
| C8 Hydroxyl Group | Replacement with peptide conjugates (e.g., RCTR series) | Retains biological activity in reducing leukocyte chemotaxis. | ucc.ie |
| Backbone | Introduction of an imidazole (B134444) moiety | Showed enhanced antioxidant properties compared to RvD1. | mdpi.comresearchgate.net |
| Omega-End | Introduction of a para-fluorophenoxy group | Creates metabolically stable analogs. | researchgate.net |
Development of this compound Mimetics and Agonists for Research Applications
The inherent chemical and metabolic instability of natural this compound has spurred the development of synthetic mimetics and agonists. mdpi.comresearchgate.net These molecules are designed to replicate the pro-resolving actions of RvD1 but with improved stability, making them valuable tools for research and potential therapeutic leads. nih.gov Development efforts focus on two main strategies: creating structurally similar analogs that resist degradation and identifying novel small molecules that activate RvD1's receptors.
Structurally-Related Analogs:
A primary approach involves modifying the RvD1 scaffold to block metabolic pathways. As the C17 hydroxyl group is a key site of inactivation, several analogs have been developed with modifications at this position. nih.gov For example, 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1) is a metabolically stable analog that has shown efficacy in reducing immune complex-induced lung injury. researchgate.net Another strategy to enhance stability involves modifying the polyunsaturated fatty acid backbone. A benzo-diacetylenic-17-R-RvD1 methyl ester analog was synthesized to stabilize the backbone orientation of the native molecule, resulting in a compound that was equipotent with RvD1 in accelerating the resolution of inflammation and showed resistance to degradation. researchgate.netnih.gov
Small-Molecule Agonists:
A complementary approach is the discovery of structurally distinct small molecules that act as agonists for RvD1 receptors, primarily GPR32 (also known as DRV1) and ALX/FPR2. nih.govmdpi.com High-throughput screening of small-molecule libraries has successfully identified several chemotypes that activate the GPR32 receptor. nih.gov These compounds, while not structurally resembling RvD1, mimic its function. For instance, identified chemotypes stimulated macrophage phagocytosis of zymosan and E. coli at concentrations comparable to RvD1, demonstrating their potential as pro-resolving agents. nih.gov These small-molecule mimetics offer advantages in terms of ease of synthesis and potentially improved pharmacokinetic properties compared to lipid-based analogs. nih.gov
The development of these mimetics and agonists is crucial for advancing our understanding of the resolution of inflammation. They serve as stable pharmacological tools to probe the signaling pathways and biological functions mediated by RvD1 receptors in various experimental models of disease. nih.gov
The table below provides examples of developed this compound mimetics and agonists for research.
| Compound Name | Type | Key Structural Feature / Class | Noted Research Application/Finding | Reference |
| BDA-RvD1 | Analog Mimetic | Benzo-diacetylenic backbone | Retains the active pharmacophore of RvD1 with increased stability; protects against ischemia-reperfusion-induced lung injury. | nih.gov |
| 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1) | Analog Mimetic | Para-fluorophenoxy group at the omega-end | Metabolically stable; reduces IgG immune complex-induced lung injury. | researchgate.net |
| NCGC00120943 (C1A) | Small-Molecule Agonist | Identified Chemotype | Activates the RvD1 receptor GPR32/DRV1; stimulates macrophage phagocytosis. | nih.gov |
| NCGC00135472 (C2A) | Small-Molecule Agonist | Identified Chemotype | Activates the RvD1 receptor GPR32/DRV1; stimulates macrophage phagocytosis. | nih.gov |
Future Research Directions and Unresolved Questions
Elucidation of Novel Receptors and Binding Partners for Resolvin D1
Current research has identified two primary G protein-coupled receptors (GPCRs) that mediate RvD1's actions: ALX/FPR2 and GPR32. jci.orgpnas.orgbiorxiv.orgahajournals.org While these receptors are well-established, the possibility of additional, as yet undiscovered, receptors or binding partners for RvD1 remains an active area of investigation. Future research should focus on identifying novel cellular targets that could expand our understanding of RvD1's diverse bioactions. Exploring these new interactions could reveal previously unrecognized pathways through which RvD1 exerts its pro-resolving effects, potentially leading to new therapeutic strategies. For instance, studies are investigating the role of GPR32 in mediating atheroprotection and inflammation resolution, jci.orgnih.gov and its expression patterns in various cell types. oup.comaai.org The precise mechanisms by which RvD1 interacts with these receptors, including potential allosteric modulation or the formation of receptor complexes, also warrant further detailed investigation. nih.govacs.org
Discovery of Additional Intracellular Signaling Pathways and Molecular Targets
RvD1's influence extends to various intracellular signaling cascades, including the activation of phospholipases, EGFR, and MAP kinases like ERK. nih.govmdpi.comuzh.chnih.gov However, the full spectrum of intracellular pathways and molecular targets modulated by RvD1 is not yet completely elucidated. Future research should aim to map out the complete downstream signaling networks activated or inhibited by RvD1. This includes delving deeper into the specific kinases, transcription factors, and epigenetic regulators that are influenced by RvD1 engagement with its receptors. uzh.chaai.orgnih.govnih.gov Understanding these intricate intracellular mechanisms is critical for deciphering how RvD1 orchestrates cellular responses, such as phagocytosis, cytokine production, and cell survival, thereby providing a more comprehensive picture of its therapeutic actions. For example, studies suggest RvD1 signaling involves Gαq subunit activation, PLC-γ, and the Akt/mTOR pathway. uzh.ch
Detailed Investigation of this compound's Role in Specific Organ Homeostasis
RvD1 has been implicated in maintaining homeostasis in various organs, including the eye, brain, and cardiovascular system. nih.govbibsok.noresearchgate.netarvojournals.orgresearchgate.netnih.govuniroma1.it However, a detailed understanding of RvD1's precise functions and regulatory roles within the complex microenvironments of specific organs is still developing. Future research should focus on organ-specific investigations, examining how RvD1 contributes to tissue repair, immune cell modulation, and the prevention of chronic inflammation in distinct physiological contexts. This includes exploring its role in maintaining the health of the ocular surface, nih.govbibsok.noresearchgate.netnih.gov its impact on neuroinflammation and functional recovery after brain injury, researchgate.netnih.govuniroma1.it its protective effects in cardiac tissue, oup.comashpublications.orgnih.gov and its role in intestinal homeostasis. plos.orgresearchgate.net Understanding these organ-specific functions will be crucial for developing targeted therapeutic strategies.
Exploration of Stereoisomer-Specific Bioactions beyond 17(S)- and 17(R)-Resolvin D1
While the 17(S) and 17(R) stereoisomers of RvD1 are the most studied, the possibility exists that other stereoisomers or related metabolites of RvD1 may possess distinct biological activities. plos.org Future research should explore the potential bioactions of other stereoisomers of RvD1 and their specific interactions with receptors and signaling pathways. Characterizing these subtle structural differences and their functional consequences could reveal novel therapeutic avenues or provide a deeper understanding of the structure-activity relationships governing RvD1's pro-resolving effects. nih.govacs.org The stability and inactivation pathways of different RvD1 isomers also represent an important area for investigation. plos.org
Mechanistic Insights into Combinatorial Research Strategies (e.g., this compound with stem cell therapies)
The potential for RvD1 to synergize with other therapeutic modalities, such as stem cell therapies, represents a promising frontier. Future research should focus on elucidating the mechanistic underpinnings of such combinatorial strategies. Understanding how RvD1 might enhance the regenerative capacity of stem cells, modulate the inflammatory microenvironment to support cell engraftment, or synergistically promote tissue repair is critical. plos.orgasm.org Investigations into combining RvD1 with conventional treatments, such as antibiotics or anti-inflammatory drugs, also warrant further exploration to optimize therapeutic outcomes. researchgate.netplos.org
Refinement of Analytical Methodologies for Enhanced this compound Metabolite Profiling
Accurate and sensitive detection and quantification of RvD1 and its metabolites are crucial for both basic research and clinical applications. Future research should focus on refining analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve enhanced metabolite profiling. unisi.it Developing more robust techniques for identifying and quantifying RvD1 and its breakdown products in complex biological matrices will improve our ability to study its pharmacokinetics, pharmacodynamics, and endogenous levels in various physiological and pathological states. This includes exploring novel biosensors or imaging techniques for real-time monitoring of RvD1 activity.
Q & A
Basic Research Questions
Q. What are the primary biological roles of Resolvin D1 (RvD1) in inflammation resolution, and how can its mechanisms be experimentally validated?
- Methodological Answer : Use in vitro models (e.g., macrophage cultures) to assess RvD1's effects on pro-inflammatory cytokine suppression (e.g., TNF-α, IL-6) via ELISA or multiplex assays. Validate receptor binding (e.g., ALX/FPR2) using siRNA knockdown or CRISPR-Cas9 gene editing, followed by functional assays like chemotaxis or phagocytosis . In vivo, apply murine peritonitis or colitis models to quantify neutrophil clearance and macrophage efferocytosis via flow cytometry or histopathology .
Q. What standardized protocols exist for quantifying RvD1 in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying RvD1 in plasma or tissue homogenates. Pre-analytical steps include solid-phase extraction and derivatization to enhance sensitivity. Validate assays using deuterated internal standards (e.g., d4-RvD1) to account for matrix effects .
Advanced Research Questions
Q. How do pharmacokinetic properties (e.g., half-life, bioavailability) of exogenous RvD1 vary across administration routes, and what methods optimize its delivery?
- Methodological Answer : Compare intravenous (IV), intraperitoneal (IP), and oral administration in rodent models. Use LC-MS/MS to measure plasma concentrations over time. Calculate pharmacokinetic parameters (e.g., , ) using non-compartmental analysis. Nanoformulations (e.g., liposomal encapsulation) or structural analogs (e.g., aspirin-triggered RvD1) improve stability and bioavailability .
Table 1: Pharmacokinetic Studies of RvD1
| Route | Model | Detection Method | Key Finding | Reference | |
|---|---|---|---|---|---|
| IV | Mouse | LC-MS/MS | ~8–12 min | Rapid clearance, renal excretion | |
| IP | Rat | ELISA | ~20–30 min | Sustained anti-inflammatory effects post-clearance |
Q. What experimental strategies address contradictions in RvD1’s efficacy across different disease models (e.g., myocardial infarction vs. neurodegenerative disorders)?
- Methodological Answer : Conduct meta-analyses of dose-response relationships and tissue-specific receptor expression (e.g., qPCR for ALX/FPR2 in heart vs. brain). Use conditional knockout models to isolate receptor-ligand interactions. Compare outcomes in acute vs. chronic inflammation models to contextualize RvD1’s temporal effects .
Table 2: Conflicting Efficacy Data in Disease Models
Q. How can endogenous RvD1 production be modulated experimentally, and what biomarkers indicate successful upregulation?
- Methodological Answer : Administer omega-3 fatty acid precursors (e.g., DHA) in dietary interventions and measure RvD1 synthesis via LC-MS/MS. Inhibit competing pathways (e.g., COX-2 with NSAIDs) to shift metabolism toward SPM biosynthesis. Validate using 15-lipoxygenase (15-LOX) inhibitors to confirm enzymatic pathways .
Methodological Challenges & Solutions
Q. What techniques mitigate RvD1’s instability in in vivo environments?
- Answer : Use stabilized analogs (e.g., methyl ester derivatives) or drug-delivery systems (e.g., PEGylated nanoparticles). Validate stability via accelerated degradation studies (e.g., exposure to serum esterases) and compare bioactivity using macrophage polarization assays .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of RvD1?
- Answer : Perform translational studies with humanized models (e.g., human neutrophil-reconstituted mice). Use microdialysis to measure tissue-specific RvD1 concentrations post-administration. Integrate multi-omics data (lipidomics + transcriptomics) to identify compensatory pathways in low-response models .
Data Analysis & Replication Guidelines
- Statistical Tools : For small-sample studies (e.g., ), use non-parametric tests (Mann-Whitney U) and correct for multiple comparisons (Benjamini-Hochberg). Report effect sizes (Cohen’s d) to contextualize clinical relevance .
- Replication Standards : Share raw LC-MS/MS spectra and animal protocols via repositories like Figshare. Include positive/negative controls in each experiment (e.g., resolvin E1 for cross-reactivity checks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
